![molecular formula C11H13B B3315142 2-Bromo-3-(2,6-dimethylphenyl)-1-propene CAS No. 951891-96-6](/img/structure/B3315142.png)
2-Bromo-3-(2,6-dimethylphenyl)-1-propene
Overview
Description
2-Bromo-3-(2,6-dimethylphenyl)-1-propene is an organic compound that has been studied for its various applications in scientific research. It is a colorless liquid with a low boiling point and a high vapor pressure. Its chemical structure is composed of a bromine atom linked to a dimethylphenyl group and a propene group. 2-Bromo-3-(2,6-dimethylphenyl)-1-propene is a versatile compound that has been used to study various biochemical and physiological processes. It has also been used in various laboratory experiments.
Scientific Research Applications
2-Bromo-3-(2,6-dimethylphenyl)-1-propene has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, such as 3-bromo-2-methyl-1-propene, which has been studied for its potential applications in drug discovery. 2-Bromo-3-(2,6-dimethylphenyl)-1-propene has also been used in the synthesis of other compounds, such as 2-bromo-3-(2,6-dimethylphenyl)-1-propanone, which has been studied for its potential applications in the synthesis of pharmaceuticals.
Mechanism of Action
2-Bromo-3-(2,6-dimethylphenyl)-1-propene acts as a proton donor in the presence of a base. This mechanism of action has been studied for its potential applications in the synthesis of other compounds. In addition, 2-Bromo-3-(2,6-dimethylphenyl)-1-propene has been studied for its ability to act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
2-Bromo-3-(2,6-dimethylphenyl)-1-propene has been studied for its potential biochemical and physiological effects. It has been found to interact with various enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. In addition, 2-Bromo-3-(2,6-dimethylphenyl)-1-propene has been found to interact with various receptors, such as the muscarinic receptor, which is involved in the regulation of neurotransmission.
Advantages and Limitations for Lab Experiments
2-Bromo-3-(2,6-dimethylphenyl)-1-propene has several advantages and limitations for laboratory experiments. One advantage is its low boiling point and high vapor pressure, which makes it easy to handle and store. In addition, 2-Bromo-3-(2,6-dimethylphenyl)-1-propene is relatively stable and is not easily degraded. On the other hand, 2-Bromo-3-(2,6-dimethylphenyl)-1-propene is highly flammable and can be explosive in certain conditions.
Future Directions
There are several potential future directions for the use of 2-Bromo-3-(2,6-dimethylphenyl)-1-propene. One potential direction is the development of new synthetic methods for the production of other compounds. In addition, 2-Bromo-3-(2,6-dimethylphenyl)-1-propene could be used as a tool for the study of biochemical and physiological processes. Finally, 2-Bromo-3-(2,6-dimethylphenyl)-1-propene could be used to develop new drugs or drug delivery systems.
properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKPIXXWBNLEIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253102 | |
Record name | 2-(2-Bromo-2-propen-1-yl)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,6-dimethylphenyl)-1-propene | |
CAS RN |
951891-96-6 | |
Record name | 2-(2-Bromo-2-propen-1-yl)-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromo-2-propen-1-yl)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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